1-Dehydro-15alpha-hydroxytestololactone

Description

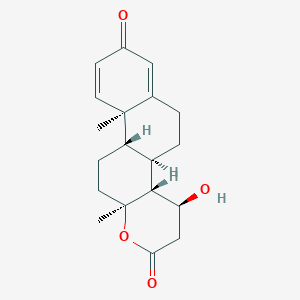

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H24O4 |

|---|---|

Molecular Weight |

316.4 g/mol |

IUPAC Name |

(4S,4aR,4bR,10aR,10bS,12aS)-4-hydroxy-10a,12a-dimethyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]chromene-2,8-dione |

InChI |

InChI=1S/C19H24O4/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)17(13)15(21)10-16(22)23-19/h5,7,9,13-15,17,21H,3-4,6,8,10H2,1-2H3/t13-,14+,15+,17-,18+,19+/m1/s1 |

InChI Key |

YHUCLCNBFMFJFZ-VHBIRMJSSA-N |

SMILES |

CC12CCC3C(C1C(CC(=O)O2)O)CCC4=CC(=O)C=CC34C |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1[C@H](CC(=O)O2)O)CCC4=CC(=O)C=C[C@]34C |

Canonical SMILES |

CC12CCC3C(C1C(CC(=O)O2)O)CCC4=CC(=O)C=CC34C |

Origin of Product |

United States |

Mechanistic Investigations of Biological Activities Non Clinical Focus

Ligand-Receptor Interaction Studies: Binding Affinities and Conformational Dynamics

Detailed quantitative data regarding the binding affinity and specific conformational changes induced by 1-Dehydro-15α-hydroxytestololactone upon interaction with steroid hormone receptors, such as the androgen and estrogen receptors, are not extensively documented in publicly available literature. Steroidal compounds' biological actions are often initiated by binding to a specific receptor, which then triggers a cascade of cellular events. The nature of this initial binding, including the affinity (how strongly the ligand binds) and the resulting conformational dynamics of the receptor, dictates the downstream biological response. Further research is required to fully characterize these fundamental interactions for 1-Dehydro-15α-hydroxytestololactone.

Enzyme Modulation and Inhibition Kinetics

The primary characterized activity of 1-Dehydro-15α-hydroxytestololactone is its interaction with enzymes involved in steroid metabolism.

Investigation of Aromatase Inhibition Mechanisms

1-Dehydro-15α-hydroxytestololactone is recognized as a metabolite of testololactone (B45059), a known aromatase inhibitor. Aromatase (cytochrome P450 19A1) is a critical enzyme responsible for the final step in estrogen biosynthesis, converting androgens into estrogens. nih.gov The inhibition of this enzyme is a key mechanism for reducing estrogen levels.

The parent compound, testololactone, functions as a mechanism-based irreversible inhibitor of aromatase. While specific kinetic values for 1-Dehydro-15α-hydroxytestololactone are not separately detailed in the reviewed literature, its formation is part of the metabolic pathway of testololactone, which leads to the inactivation of the aromatase enzyme. The process generally involves the enzyme recognizing the inhibitor as a substrate, initiating catalytic conversion, and resulting in a reactive intermediate that binds covalently and irreversibly to the enzyme, thereby inactivating it.

Table 1: Aromatase Inhibition Data for Related Compounds

| Compound | Inhibition Type | Ki/IC50 | Notes |

|---|---|---|---|

| Testololactone | Irreversible (Mechanism-based) | Data not specified | Parent compound of 1-Dehydro-15α-hydroxytestololactone. |

| Formestane | Irreversible (Mechanism-based) | Data not specified | A well-characterized steroidal aromatase inhibitor. nih.gov |

| Anastrozole | Reversible (Competitive) | Data not specified | A non-steroidal aromatase inhibitor for comparison. nih.gov |

| Letrozole | Reversible (Competitive) | Data not specified | A non-steroidal aromatase inhibitor for comparison. nih.gov |

This table includes related and reference compounds to provide context for aromatase inhibition. Specific kinetic data for 1-Dehydro-15α-hydroxytestololactone is not available in the reviewed sources.

Characterization of Interactions with Other Steroidogenic Enzymes (e.g., 17β-Hydroxysteroid Dehydrogenases)

Beyond aromatase, other enzymes in the steroidogenic pathway can interact with steroidal compounds. 17β-Hydroxysteroid dehydrogenases (17β-HSDs) are a family of enzymes that play a crucial role in the activation and inactivation of steroid hormones by catalyzing the reduction or oxidation of a keto or hydroxyl group at the C17 position. nih.gov For instance, 17β-HSD type 1 converts the weak estrogen, estrone, into the highly potent estradiol. nih.govnih.gov

As a metabolite of testololactone, 1-Dehydro-15α-hydroxytestololactone is part of a metabolic cascade involving various steroid-modifying enzymes. The introduction of a 15α-hydroxyl group is a specific metabolic step carried out by certain cytochrome P450 enzymes or hydroxysteroid dehydrogenases. While the precise inhibitory or substrate kinetics of 1-Dehydro-15α-hydroxytestololactone with specific 17β-HSD isozymes are not well-defined in the literature, its structure suggests it could be a substrate or modulator for these enzymes, influencing the local balance of active steroid hormones.

Cellular Signaling Pathway Perturbations in In Vitro Models

The modulation of enzyme activity by compounds like 1-Dehydro-15α-hydroxytestololactone can lead to significant changes in cellular signaling.

Effects on Protein Phosphorylation and Intracellular Cascade Activities

Cellular signaling is heavily regulated by protein phosphorylation, a process controlled by kinases and phosphatases. Steroid hormones can trigger rapid, non-genomic signaling cascades that involve the phosphorylation of key signaling proteins. While the primary mechanism of action for this class of compounds is through enzyme inhibition, the resulting hormonal changes can secondarily affect intracellular signaling pathways like the MAPK/ERK and PI3K/Akt pathways in hormone-dependent cells. There is currently no direct evidence from in vitro studies that specifically details the effects of 1-Dehydro-15α-hydroxytestololactone on protein phosphorylation or the activity of these intracellular cascades.

Anti-proliferative or Apoptotic Mechanisms in Specific Cell Lines (e.g., cancer cell lines)

There is currently a lack of available scientific literature detailing the anti-proliferative or apoptotic mechanisms of 1-Dehydro-15alpha-hydroxytestololactone in any specific cell lines. While one study identified the compound as a metabolite in Rhodopseudomonas faecalis PA2, a bacterium with noted anti-inflammatory and anti-oxidative properties, the research did not extend to investigating the direct effects of this compound on cell proliferation or apoptosis. nih.gov

Table 1: Summary of Research Findings on Anti-proliferative or Apoptotic Mechanisms

| Cell Line | Observed Effects | Mechanistic Details |

|---|

Immunomodulatory Effects in Isolated Cells or Ex Vivo Tissue Models

Similarly, information regarding the immunomodulatory effects of this compound in isolated cells or ex vivo tissue models is not present in the current body of scientific research. The general anti-inflammatory properties of the bacterium from which the compound was isolated suggest a potential for immunomodulatory activity, but direct studies on this compound are needed to confirm this. nih.gov

Table 2: Summary of Research Findings on Immunomodulatory Effects

| Cell/Tissue Model | Observed Effects | Mechanistic Details |

|---|

Structure Activity Relationship Sar Studies and Molecular Design of Testololactone Analogs

Correlating Specific Structural Motifs with Biological Activity

The biological activity of testololactone (B45059) and its analogs is intrinsically linked to their structural features. The presence and orientation of specific functional groups can significantly influence their efficacy as enzyme inhibitors.

The 1-dehydro moiety, which introduces a double bond between carbons 1 and 2 in the A-ring of the steroid nucleus, is a critical feature. This modification is found in the parent compound, testolactone (B1683771) (also known as 1-dehydrotestololactone), a first-generation aromatase inhibitor. mdpi.com The introduction of this double bond flattens the A-ring, which is thought to be crucial for its interaction with the aromatase enzyme. Research has shown that testololactone is an effective inhibitor of aromatase, the enzyme responsible for converting androgens to estrogens. mdpi.com While its analog, testololactone (without the 1-dehydro feature), also demonstrates inhibitory activity, it is considered less potent. mdpi.com This suggests that the 1-dehydro motif enhances the compound's ability to inhibit the enzyme.

The addition of a 15α-hydroxy group introduces a polar hydroxyl (-OH) group at the 15th position of the steroid. While specific studies on 1-Dehydro-15alpha-hydroxytestololactone are not extensively detailed in the provided search results, the impact of hydroxyl groups on steroid activity is a well-established principle in medicinal chemistry. Such a group can:

Introduce new hydrogen bonding opportunities with the target enzyme's active site.

Potentially influence the conformational flexibility of the D-ring.

The combination of both the 1-dehydro and 15α-hydroxy motifs in a single molecule represents a strategic design to potentially enhance binding affinity and specificity for its biological target compared to testolactone.

Computational Modeling and Molecular Dynamics Simulations of Ligand-Target Interactions

Computational techniques are powerful tools for investigating how ligands like this compound interact with their biological targets at a molecular level. nih.gov These methods can provide insights that are difficult to obtain through experimental means alone.

Molecular docking studies, for example, can predict the preferred binding orientation of a ligand within the active site of its target enzyme, such as aromatase (CYP19A1). researchgate.netnih.gov These simulations calculate the interaction energy, which helps in ranking potential drug candidates. nih.gov For a molecule like this compound, docking studies could elucidate how the 1-dehydro and 15α-hydroxy groups contribute to the binding, identifying key amino acid residues involved in the interaction.

Molecular dynamics (MD) simulations can further refine this understanding by modeling the dynamic behavior of the ligand-protein complex over time. plos.org This can reveal changes in the protein's conformation upon ligand binding and assess the stability of the interaction. plos.org

Predictive Modeling of Binding Affinities and Enzyme Inhibition Potencies

Predictive modeling, often employing Quantitative Structure-Activity Relationship (QSAR) models, aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com These models can then be used to predict the activity of novel, unsynthesized compounds.

For testololactone analogs, a QSAR model could be developed using a training set of related steroids with known aromatase inhibitory potencies. The model would use calculated molecular descriptors (e.g., electronic properties, steric parameters, hydrophobicity) to predict the inhibitory activity. The contribution of the 1-dehydro and 15α-hydroxy motifs would be captured by these descriptors. Advanced techniques like artificial neural networks and deep learning are increasingly being used to build highly accurate predictive models for drug-target binding affinities. plos.orgnih.govarxiv.orgnih.gov

Table 1: Hypothetical Data for Predictive Modeling of Testololactone Analogs

| Compound Name | 1-Dehydro Moiety | 15α-Hydroxy Group | Predicted pIC₅₀ |

|---|---|---|---|

| Testololactone | Yes | No | 6.5 |

| 15α-Hydroxytestololactone | No | Yes | 6.8 |

| 1-Dehydro-15α-hydroxytestololactone | Yes | Yes | 7.2 |

| Testane | No | No | 4.1 |

Note: The pIC₅₀ values are hypothetical and for illustrative purposes only.

Analysis of Conformational Landscape and Pharmacophore Elucidation

Understanding the three-dimensional arrangement of functional groups necessary for biological activity is crucial for drug design. This essential 3D arrangement is known as a pharmacophore. nih.gov

Pharmacophore models can be generated based on the structures of known active ligands or from the ligand-bound structure of the target protein. nih.gov For testololactone and its analogs, a pharmacophore model for aromatase inhibition would likely include features such as:

A hydrogen bond acceptor (the lactone carbonyl).

A hydrogen bond donor (the 15α-hydroxy group).

Hydrophobic regions corresponding to the steroid scaffold.

Specific spatial constraints defined by the enzyme's binding pocket. nih.gov

By analyzing the conformational landscape of this compound, computational methods can identify the low-energy conformations that are most likely to be biologically active. This information, combined with pharmacophore modeling, provides a powerful template for designing new molecules with improved properties and for virtual screening of compound libraries to identify novel hits. nih.gov

Metabolic Transformations and in Vitro/ex Vivo Biotransformation Studies Excluding Human Clinical Data

Identification and Characterization of Microbial Metabolites of 1-Dehydro-15alpha-hydroxytestololactone

While specific microbial metabolites of this compound have not been documented, studies on the microbial transformation of analogous steroids, such as progesterone (B1679170) and testosterone (B1683101), offer significant insights into potential metabolic pathways. Fungi, in particular, are known to be versatile biocatalysts for steroid modifications. nih.govresearchgate.net

The biotransformation of progesterone and 1-dehydrotestosterone by various fungal species, including those from the Penicillium and Aspergillus genera, has been shown to yield testololactone (B45059). nih.gov This transformation involves the insertion of an oxygen atom into the D-ring of the steroid, a reaction catalyzed by Baeyer-Villiger monooxygenases (BVMOs). researchgate.net Given the structural similarity, it is plausible that microorganisms possessing these enzymatic systems could also metabolize this compound.

Potential microbial transformations of this compound could include:

Hydroxylation: Fungi are well-known for their ability to introduce hydroxyl groups at various positions on the steroid nucleus. mdpi.comnih.gov While this compound already possesses a hydroxyl group at the 15α-position, further hydroxylation at other sites is a conceivable metabolic step.

Reduction: The double bond at the 1-position could be a target for microbial reductases.

Hydrolysis: The lactone ring could potentially be hydrolyzed by microbial esterases, although this is generally a less common transformation for this class of compounds. nih.gov

Table 1: Potential Microbial Metabolites of this compound (Hypothetical)

| Metabolite Name | Transformation Type | Potential Microbial Genus |

| Dihydro-15alpha-hydroxytestololactone | Reduction of C1-C2 double bond | Various fungi and bacteria |

| Polyhydroxylated derivatives | Additional hydroxylation(s) | Aspergillus, Penicillium, Absidia |

| Seco-acid derivative | Lactone ring hydrolysis | Various bacteria and fungi |

Enzymatic Systems and Metabolic Pathways Involved in Biotransformation (e.g., Cytochrome P450 enzymes)

The biotransformation of steroids is predominantly mediated by two major classes of enzymes: Cytochrome P450 monooxygenases (CYPs) and hydroxysteroid dehydrogenases (HSDs).

Cytochrome P450 Enzymes:

In mammalian systems, particularly in the liver, CYP enzymes are central to the metabolism of a vast array of xenobiotics, including steroids. mdpi.commdpi.com The CYP3A subfamily is especially important in steroid hydroxylation. nih.gov For instance, CYP3A4 is known to metabolize testosterone to various hydroxylated products. nih.govnih.gov It is highly probable that CYP enzymes, likely from the CYP3A family, would be involved in the metabolism of this compound, potentially leading to further hydroxylation or other oxidative modifications.

Baeyer-Villiger Monooxygenases (BVMOs):

In microbial systems, BVMOs are key enzymes in the formation of testololactone from androgen precursors through the insertion of an oxygen atom into the D-ring. researchgate.net This enzymatic reaction is a critical step in the microbial production of testololactone. nih.gov

Hydroxysteroid Dehydrogenases (HSDs):

HSDs are involved in the oxidation and reduction of hydroxyl and keto groups on the steroid nucleus. While this compound already possesses a lactone ring, HSDs could potentially act on the 15-alpha-hydroxy group.

Table 2: Key Enzymatic Systems in Steroid Biotransformation

| Enzyme Family | Type of Reaction | Biological System | Relevance to this compound |

| Cytochrome P450 (CYP) | Oxidation (e.g., hydroxylation) | Mammalian (liver), Microbial | Potential for further hydroxylation and other oxidative modifications. nih.govnih.gov |

| Baeyer-Villiger Monooxygenases (BVMOs) | Oxygen insertion (lactone formation) | Microbial | Key enzyme in the formation of the testololactone structure. researchgate.net |

| Hydroxysteroid Dehydrogenases (HSDs) | Oxidation/Reduction of hydroxyl/keto groups | Mammalian, Microbial | Potential modification of the 15-alpha-hydroxy group. |

Comparative Metabolic Profiling Across Different Biological Matrices (e.g., liver microsomes, cell cultures from various species, microbial strains)

Comparative metabolic studies are crucial for understanding species-specific differences in drug metabolism. While direct comparative data for this compound is unavailable, inferences can be drawn from studies on related steroids.

In Vitro Liver Microsomes:

Human liver microsomes (HLM) are a standard in vitro model for studying drug metabolism, as they contain a rich complement of CYP enzymes. nih.govmdpi.com Incubation of a compound like this compound with HLM would likely reveal its susceptibility to oxidative metabolism by CYPs. Comparative studies using liver microsomes from different species (e.g., rat, mouse) often show quantitative and qualitative differences in metabolite profiles, which can be critical for the selection of appropriate animal models in preclinical studies. mdpi.com

Microbial Strains:

Different microbial strains exhibit distinct metabolic capabilities towards steroids. For example, while several species of Penicillium and Aspergillus can produce testololactone, the efficiency and the formation of side-products can vary significantly between strains. nih.gov Some fungi are highly specific in their hydroxylation reactions, introducing hydroxyl groups at particular positions on the steroid nucleus. mdpi.comnih.gov

Table 3: Predicted Metabolic Profile of this compound in Different Biological Matrices (Hypothetical)

| Biological Matrix | Predicted Primary Transformation(s) | Key Enzymes Involved | Expected Major Metabolites |

| Human Liver Microsomes | Hydroxylation | Cytochrome P450 (e.g., CYP3A4) | Hydroxylated derivatives |

| Rat Liver Microsomes | Hydroxylation | Cytochrome P450 | Hydroxylated derivatives (potentially different profile from human) |

| Penicillium chrysogenum | Potential for further hydroxylation or other modifications | BVMOs, Hydroxylases | Hydroxylated derivatives |

| Aspergillus sojae | Potential for further hydroxylation or other modifications | BVMOs, Hydroxylases | Hydroxylated derivatives |

Advanced Analytical and Spectroscopic Characterization in Research Settings

Chromatographic Separations for Isolation, Purification, and Purity Assessment (e.g., UHPLC)

Ultra-High-Performance Liquid Chromatography (UHPLC) stands as a cornerstone for the separation and purification of steroidal compounds from complex matrices. Its high resolution and sensitivity make it an ideal tool for assessing the purity of synthesized or isolated 1-Dehydro-15alpha-hydroxytestololactone.

In a typical research setting, a reversed-phase UHPLC method would be developed. This often involves a C18 column, which separates compounds based on their hydrophobicity. For the analysis of testolactone (B1683771) and its metabolites, a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with a small percentage of formic acid to improve peak shape) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly used. A gradient elution, where the proportion of the organic solvent is increased over time, allows for the efficient separation of compounds with varying polarities.

A study detailing the quantitation of testolactone and its metabolite, 4,5-dihydrotestolactone, utilized high-performance liquid chromatography (HPLC) with a methylene (B1212753) chloride extraction prior to chromatographic analysis. nih.gov The separation was achieved with ultraviolet absorbance detection at 242 nm. nih.gov For the more complex analysis of multiple steroid hormones and their metabolites in serum, a single-run UHPLC-MS/MS method has been developed, showcasing the power of this technique for comprehensive steroid profiling. thermofisher.com Such a method would be invaluable for separating this compound from other related steroids and potential impurities.

Table 1: Representative UHPLC Parameters for Steroid Analysis

| Parameter | Typical Value/Condition |

| Column | C18, sub-2 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.2 - 0.5 mL/min |

| Column Temperature | 30 - 50 °C |

| Detection | UV (e.g., 242 nm) or Mass Spectrometry |

| Injection Volume | 1 - 5 µL |

This table represents typical starting conditions for the analysis of steroids like testolactone and would require optimization for this compound.

High-Resolution Mass Spectrometry Applications for Structural Confirmation and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition and structure of new or isolated compounds. Its ability to provide highly accurate mass measurements allows for the differentiation between isobaric species—compounds with the same nominal mass but different elemental formulas.

For this compound, HRMS analysis, often coupled with a chromatographic separation technique like UHPLC (UHPLC-HRMS), would be employed. Following ionization, typically through electrospray ionization (ESI), the instrument measures the mass-to-charge ratio (m/z) of the protonated molecule ([M+H]+). The high mass accuracy of HRMS instruments, such as Orbitrap or TOF analyzers, can confirm the elemental composition of C19H24O4 for the target compound.

Furthermore, tandem mass spectrometry (MS/MS) experiments are crucial for structural elucidation. In an MS/MS experiment, the parent ion of interest is isolated and fragmented, generating a characteristic fragmentation pattern that provides insights into the molecule's structure. While a specific mass spectrum for this compound is not available, the mass spectrum of testolactone shows characteristic fragmentation patterns that would be expected to be similar, with adjustments for the additional hydroxyl group. massbank.jpmassbank.eu The study of testolactone metabolites has also been facilitated by mass spectrometry, demonstrating its utility in identifying related compounds in biological matrices. researchgate.net

Table 2: Predicted and Observed Mass Spectrometry Data for Testolactone

| Ion | Predicted m/z | Observed m/z (in literature for Testolactone) |

| [M+H]+ | 301.1798 | 301.2 |

| Fragment 1 | - | 121.1 |

| Fragment 2 | - | 147.1 |

Data for testolactone from MassBank. massbank.eu The predicted m/z for this compound ([C19H25O4]+) would be 317.1747.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis and Conformational Studies (e.g., ¹H-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the stereochemistry of the compound.

For this compound, a suite of NMR experiments would be conducted. A one-dimensional ¹H-NMR spectrum would reveal the number of different types of protons and their chemical environments. The integration of the signals would correspond to the number of protons of each type, and the splitting patterns (multiplicity) would provide information about neighboring protons.

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for assembling the complete molecular structure. COSY identifies proton-proton couplings, while HSQC correlates directly bonded carbon and proton atoms. HMBC reveals longer-range correlations between protons and carbons, allowing for the connection of different molecular fragments. The stereochemistry, particularly the alpha-orientation of the hydroxyl group at C-15, would be confirmed through NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, which identify protons that are close in space. While specific NMR data for this compound is not published, the analysis of related steroids like testosterone (B1683101) provides a reference for the expected chemical shifts and coupling constants. researchgate.net

Table 3: General Expected ¹H-NMR Chemical Shift Ranges for Steroidal Skeletons

| Proton Type | Expected Chemical Shift Range (ppm) |

| Methyl Protons (C18, C19) | 0.7 - 1.3 |

| Methylene and Methine Protons (Steroid Core) | 1.0 - 2.5 |

| Proton at Hydroxylated Carbon (e.g., C15-H) | 3.5 - 4.5 |

| Olefinic Protons (A-ring) | 5.8 - 7.2 |

These are general ranges and the exact chemical shifts for this compound would be specific to its unique structure.

Spectroscopic Techniques for Quantitative Analysis in Research Samples

Once a compound is isolated and characterized, robust quantitative methods are necessary to determine its concentration in various research samples. Spectroscopic techniques are widely used for this purpose due to their sensitivity and specificity.

For a compound like this compound, which possesses a chromophore (the conjugated dienone system in the A-ring), UV-Vis spectroscopy can be a straightforward method for quantification. By establishing a calibration curve of absorbance versus concentration using a pure standard, the concentration of the compound in an unknown sample can be determined. The maximum absorbance for testolactone is at 242 nm, and a similar wavelength would be expected for its 15-alpha-hydroxy derivative. nih.gov

HPLC coupled with UV or mass spectrometric detection is a more powerful and commonly used technique for quantitative analysis, especially in complex mixtures. nih.gov A study on the quantitative analysis of testolactone and its metabolite in plasma and urine demonstrated the utility of HPLC for pharmacokinetic studies, achieving a sensitivity of 20 ng/ml. nih.gov For higher throughput and more complex sample matrices, UHPLC-MS/MS is the method of choice, offering excellent sensitivity and selectivity through multiple reaction monitoring (MRM).

Table 4: Comparison of Quantitative Spectroscopic Techniques

| Technique | Principle | Advantages |

| UV-Vis Spectroscopy | Measures absorbance of light by chromophores. | Simple, cost-effective, non-destructive. |

| HPLC-UV | Chromatographic separation followed by UV detection. | Good selectivity and sensitivity, widely available. nih.gov |

| UHPLC-MS/MS | High-resolution separation coupled with highly selective and sensitive mass detection. | Excellent for complex matrices, high throughput, very low detection limits. thermofisher.com |

Preclinical Biological Studies Utilizing in Vitro and Model Systems

Organotypic Culture Models for Investigating Tissue-Level Effects

Comprehensive searches of scientific databases and literature reveal no studies that have utilized organotypic culture models to investigate the tissue-level effects of 1-Dehydro-15alpha-hydroxytestololactone. Research employing three-dimensional tissue cultures, which would provide insights into the compound's impact on tissue architecture, cell-cell interactions, and extracellular matrix remodeling, has not been published. Consequently, there are no findings or data to present for this section.

Application of Animal Models for Pharmacodynamic Assessment (mechanistic, non-therapeutic outcomes)

There is a lack of available scientific literature regarding the application of animal models for the pharmacodynamic assessment of this compound. Studies focusing on the mechanistic, non-therapeutic outcomes of this compound in living organisms have not been reported. As a result, information on its biological effects, mechanism of action, or target engagement in an in vivo context is not available. One study identified this compound as a metabolite in the bacterium Rhodopseudomonas faecalis PA2 through untargeted metabolite profiling. The analysis determined its chemical formula to be C19H24O4. However, this study did not involve administration of the compound to animal models for pharmacodynamic evaluation.

Future Research Directions and Unexplored Avenues for 1 Dehydro 15alpha Hydroxytestololactone

Elucidation of Unidentified Biological Targets and Pathways

A primary avenue of future research must be the comprehensive identification of the biological targets of 1-Dehydro-15alpha-hydroxytestololactone. While its parent compound, testololactone (B45059), is known to inhibit aromatase, thereby reducing estrogen synthesis, the hydroxylated derivative may exhibit different or additional activities. mdpi.comdrugbank.com The structural modifications could alter its binding affinity for aromatase or enable it to interact with entirely new protein targets.

Research should be initiated to screen this compound against a wide panel of enzymes and receptors involved in steroidogenesis and hormone signaling. This could include other cytochrome P450 enzymes, 5α-reductase, and various steroid hormone receptors such as the androgen and estrogen receptors. mdpi.com The weak androgenic activity of testololactone is attributed to its very low affinity for the androgen receptor; however, the structural changes in its derivative could modulate this interaction. wikipedia.org

Furthermore, inspiration can be drawn from other naturally occurring steroidal lactones, such as withanolides, which are known to interact with a multitude of cellular targets to exert anti-inflammatory and anti-cancer effects. nih.govtandfonline.com Investigating whether this compound can modulate signaling pathways commonly affected by withanolides, such as NF-κB, PI3K/AKT, or apoptosis-related proteins, would be a logical step. tandfonline.comnih.gov Such studies would clarify whether its mechanism extends beyond simple aromatase inhibition to encompass a broader polypharmacological profile.

Exploration of Synergistic or Antagonistic Interactions with Other Bioactive Compounds

The potential for this compound to act in concert with other compounds is a critical area for future investigation. The combination of natural products with conventional chemotherapeutic drugs has shown promise in enhancing therapeutic efficacy and overcoming drug resistance. nih.gov Future studies should explore the synergistic or antagonistic effects of this compound when combined with existing anti-cancer agents, particularly those used for hormone-dependent cancers.

For instance, research could be designed to test its effects in combination with other hormone therapies or cytotoxic drugs. Such studies often reveal that a combination can achieve a desired therapeutic effect at lower doses, potentially reducing toxicity. nih.gov The isobologram analysis is a standard method to determine whether the combined effect of two compounds is synergistic, additive, or antagonistic.

Moreover, interactions with other natural bioactive compounds should not be overlooked. Some natural product extracts contain compounds that can mask the activity of others through antagonistic effects. wikipedia.org Conversely, synergistic interactions are also common. wikipedia.org Therefore, if this compound is found within a complex microbial extract, its activity in isolation versus in the mixture should be characterized to identify potential synergistic or antagonistic partners.

Application of Omics Technologies (Genomics, Proteomics, Metabolomics) for Comprehensive Mechanistic Understanding

To gain a holistic view of the cellular effects of this compound, the application of "omics" technologies is indispensable. nih.gov These high-throughput techniques can provide an unbiased and comprehensive understanding of the compound's mechanism of action.

Genomics and Transcriptomics: By analyzing changes in gene expression (e.g., via RNA-sequencing) in cells treated with the compound, researchers can identify entire pathways that are modulated. This could reveal effects on cell cycle regulation, apoptosis, or metabolic pathways that would be missed by candidate-based approaches. nih.gov

Proteomics: Mass spectrometry-based proteomics can identify changes in the abundance and post-translational modifications of proteins following treatment. researchgate.net This could directly help in identifying protein targets or downstream effectors of the compound's activity.

Metabolomics: As a steroid derivative, the compound may influence metabolic pathways. Metabolomic profiling can uncover alterations in the cellular levels of various metabolites, including other steroids, providing a detailed picture of its impact on cellular metabolism and steroidogenesis. nih.govnih.gov

Integrated multi-omics analyses, which combine data from these different platforms, would be particularly powerful for constructing a detailed model of the compound's biological actions and for identifying potential biomarkers of its activity. nih.gov

Development of Novel Biosynthetic Pathways for Enhanced Production or Modified Derivatives

This compound is a product of microbial biotransformation, a process where microorganisms are used to carry out specific chemical reactions on a substrate. mdpi.comju.edu.jo Future research should focus on harnessing and engineering these biosynthetic capabilities.

A key first step is the identification of the specific microorganism(s) and the enzyme(s) (likely a hydroxylase and a dehydrogenase) responsible for converting a precursor like testosterone (B1683101) or testololactone into the final product. mdpi.comresearchfloor.org Once these enzymes are identified and their genes are cloned, several possibilities emerge:

Enhanced Production: The genes can be overexpressed in a suitable microbial host to create a more efficient and scalable production platform, which is a common strategy in biotechnology. nih.gov

Combinatorial Biosynthesis: The identified enzymes could be used in combination with other known steroid-modifying enzymes to create a library of novel derivatives. nih.gov This could lead to the generation of new steroidal lactones with improved potency, selectivity, or pharmacokinetic properties.

Synthetic Biology Approaches: Engineering the metabolic pathways of the host organism can increase the precursor supply and further boost the production of the desired compound or its derivatives. numberanalytics.com

This line of research leverages the chemo-, regio-, and enantioselectivity of microbial enzymes, offering an environmentally friendly alternative to complex chemical syntheses. mdpi.comeolss.net

Computational Approaches for Predicting Novel Biological Activities or Interactions

Computational methods are valuable tools for accelerating drug discovery and can be effectively applied to the study of this compound.

Molecular Docking and Simulation: The three-dimensional structure of the compound can be modeled and docked into the active sites of known protein targets (e.g., aromatase, androgen receptor) to predict binding affinity and mode of interaction. nih.gov Molecular dynamics simulations can further refine these models and provide insights into the stability of the compound-protein complex.

Quantitative Structure-Activity Relationship (QSAR): If a series of related derivatives are synthesized (as proposed in section 9.4), QSAR models can be developed. mdpi.com These models correlate structural features of the molecules with their biological activity, enabling the prediction of the activity of new, untested compounds and guiding the design of more potent analogs.

Pharmacophore Modeling: By identifying the key structural features of this compound responsible for a particular biological activity, a pharmacophore model can be created. This model can then be used to screen large databases of existing compounds to find other molecules that might have similar activities.

These computational approaches can help prioritize experimental work, reduce the number of compounds that need to be synthesized and tested, and provide a deeper understanding of the molecular basis of the compound's action. mdpi.com

Q & A

Q. What validated analytical methods are available for quantifying 1-Dehydro-15α-hydroxytestololactone in enzyme-substrate interaction studies?

Methodological Answer: Reverse-phase high-performance liquid chromatography (RP-HPLC) is a validated method for quantifying this compound in enzyme-substrate studies. Key parameters include:

- Mobile phase : Acetonitrile:water (20:80 v/v, pH 2.5) adjusted with orthophosphoric acid .

- Detection : UV-VIS at 210–270 nm for optimal sensitivity to lactone functional groups.

- Calibration curves : Linear ranges should be established (e.g., 6.9–69.0 μg/mL for similar analytes) using triplicate injections to ensure precision (RSD <2%) .

- Sample preparation : Use degassed solvent mixtures to avoid bubble formation during column loading .

Q. How is 1-Dehydro-15α-hydroxytestololactone synthesized, and what purification techniques are recommended?

Methodological Answer: Synthesis typically involves hydroxylation and dehydrogenation steps using precursors like spiro-δ-lactones. For example:

- Reagents : 9-BBN (9-borabicyclo[3.3.1]nonane) in THF and H₂O₂ for stereoselective hydroxylation .

- Purification : Flash chromatography (FC) with gradients such as dichloromethane:methanol (30:1) to isolate the target compound from byproducts .

- Validation : Confirm purity via ¹H/¹³C NMR (e.g., δ 1.2–3.5 ppm for methyl and hydroxyl protons) and ESIMS for molecular ion peaks .

Q. What spectroscopic techniques are essential for characterizing the structural integrity of 1-Dehydro-15α-hydroxytestololactone?

Methodological Answer:

- ¹H/¹³C NMR : Assign signals for stereochemical centers (e.g., 15α-hydroxyl group at δ 4.1–4.3 ppm) and lactone carbonyls (δ 170–175 ppm) .

- ESIMS : Verify molecular weight (e.g., [M+H]⁺ at m/z 343.2) and fragmentation patterns to rule out impurities .

- UV Spectroscopy : Confirm π→π* transitions of conjugated systems (e.g., λmax ~270 nm for α,β-unsaturated lactones) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental biological activity data for 1-Dehydro-15α-hydroxytestololactone derivatives?

Methodological Answer:

- Data validation : Replicate assays under standardized conditions (e.g., enzyme inhibition studies at pH 7.4 and 37°C) to rule out experimental variability .

- Orthogonal techniques : Cross-validate using SPR (surface plasmon resonance) for binding affinity and LC-MS/MS for metabolite profiling .

- Computational refinement : Adjust force field parameters (e.g., AMBER or CHARMM) to better model the compound’s tautomeric states in aqueous environments .

Q. What strategies optimize the reaction yield of 1-Dehydro-15α-hydroxytestololactone in multi-step syntheses while maintaining stereochemical purity?

Methodological Answer:

- Catalyst selection : Use chiral catalysts like Sharpless epoxidation reagents to enhance α-hydroxylation stereoselectivity .

- In-line monitoring : Employ PAT (process analytical technology) tools, such as ReactIR, to track intermediate formation and adjust reaction parameters in real time .

- Temperature control : Maintain −78°C during borane-mediated steps to minimize racemization .

Q. How should researchers design experiments to investigate the enzyme inhibition kinetics of 1-Dehydro-15α-hydroxytestololactone under varying physiological conditions?

Methodological Answer:

- Kinetic assays : Use Michaelis-Menten models with varying substrate concentrations (0.1–10× Km) and measure IC₅₀ values at pH 6.0–8.0 to assess pH-dependent activity .

- Control experiments : Include positive controls (e.g., known 17β-HSD inhibitors) and negative controls (solvent-only) to validate assay specificity .

- Data analysis : Apply nonlinear regression (e.g., GraphPad Prism) to calculate Ki values and identify noncompetitive vs. uncompetitive inhibition mechanisms .

Methodological Notes

- Data reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include raw NMR/UV data in supplementary materials and avoid duplicating figures in text .

- Contradiction analysis : Systematically compare results with prior studies by tabulating variables (e.g., solvent polarity, enzyme source) to identify confounding factors .

- Experimental design : Align objectives with milestones (e.g., synthesis → characterization → bioactivity testing) and allocate tasks to team members based on technical expertise .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.